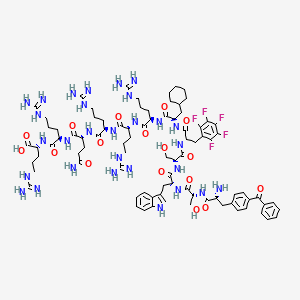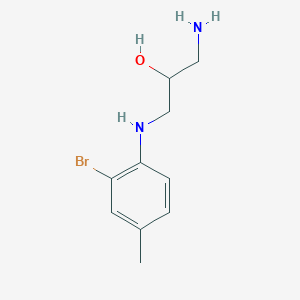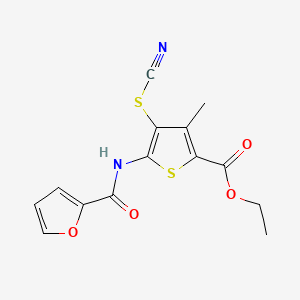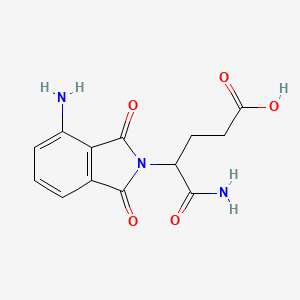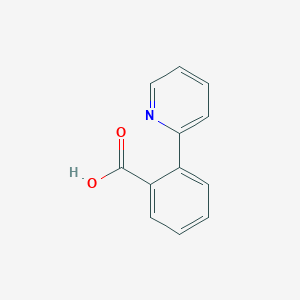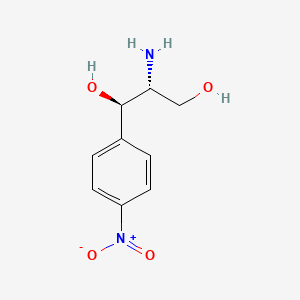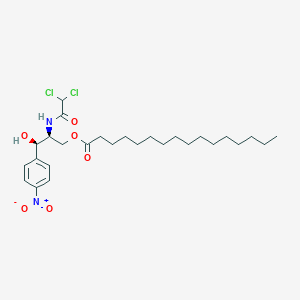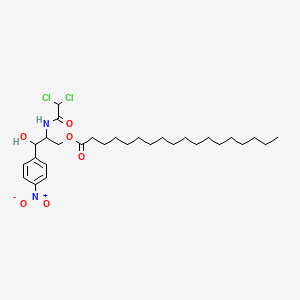![molecular formula C14H15N5S B1668763 6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 577983-92-7](/img/structure/B1668763.png)
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDMG1 is a novel Wnt inhibitor, promoting heart regeneration, injury repair, and myocardial hyperplasia through expansion of the cardiac progenitor cell population
Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives and compared their antibacterial effectiveness against reference drugs ampicillin and gattifloxacin. One compound, in particular, showed significant potency (Singh et al., 2010). Similarly, Patel and Patel (2015) reported the synthesis of heterocyclic compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Patel & Patel, 2015).
Antifungal and Antimicrobial Evaluation
Li et al. (2006) synthesized novel compounds that exhibited good fungicidal activities against Cerospora beticola sacc. This highlights the potential of such compounds in agricultural applications (Li et al., 2006). Additionally, compounds synthesized by Badr and Barwa (2011) displayed interesting antibacterial activity, particularly against Staphylococcus aureus, emphasizing their potential in medical applications (Badr & Barwa, 2011).
Anticancer and Antioxidant Properties
Sunil et al. (2010) investigated the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles. Their studies indicated potent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential applications in cancer therapy (Sunil et al., 2010). Moreover, Khan et al. (2014) synthesized a library of new conjugated heterocycles, including triazolothiadiazoles and thiadiazines, which showed significant activities against acetylcholinesterase, suggesting therapeutic potential for neurodegenerative diseases (Khan et al., 2014).
Electrochemical Properties
The study by Tan, Feng, and Peng (2007) focused on the synthesis of compounds with high ionization potentials and good affinity, indicating potential applications in the field of electrochemistry (Tan, Feng, & Peng, 2007).
Insecticidal Activity
Qian et al. (2013) synthesized novel triazolo[3,4-b][1,3,4]thiadiazoles with significant insecticidal activity, especially against Mythimna separata larvae. This suggests potential use in pest control in agriculture (Qian et al., 2013).
Luminescent Properties
Fan et al. (2015) conducted research on metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands. Their work, which investigated the luminescent properties of these complexes, could have implications in materials science and photonic applications (Fan et al., 2015).
Propiedades
Número CAS |
577983-92-7 |
|---|---|
Nombre del producto |
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C14H15N5S |
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h6-9,11H,1-5H2 |
Clave InChI |
DCHBCECOOVJQSK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
SMILES canónico |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDMG1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



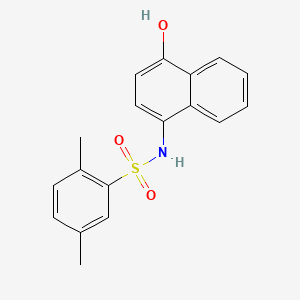
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
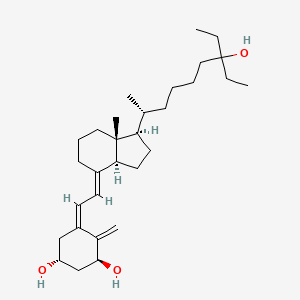
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
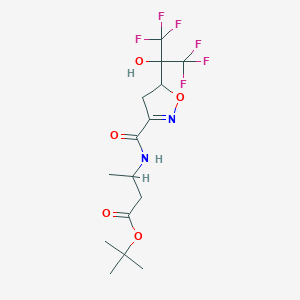
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
